The mechanism of action of compounds containing the 3,5-dichlorophenyl group is highly dependent on the specific molecule and its target. For example, 1, 3 bis (3, 5-dichlorophenyl) urea (COH-SR4) exhibits anticancer activity in lung cancer by inhibiting GST activity, inducing G0/G1 cell cycle arrest, and activating the AMPK pathway []. In contrast, N-(3,5-Dichlorophenyl)cyclopropanecarboxamide (DCPCC) selectively inhibits CYP1A2, an enzyme involved in the metabolism of procarcinogens and anticancer drugs, potentially through competitive binding to the enzyme active site [].
Studies have explored the structure-activity relationship of 1-(3,5-dichlorophenyl)-2,5-pyrrolidinediones and 3-(3,5-dichlorophenyl)-2,4-oxazolidinediones against the fungal pathogen Botrytis cinerea []. The research suggests that the hydrophobic effect plays a significant role in determining the antifungal activity of these compounds.
The compound 1, 3 bis (3, 5-dichlorophenyl) urea (COH-SR4) has shown promise as a potential therapeutic agent for lung cancer []. In vitro and in vivo studies demonstrated that COH-SR4 inhibits lung cancer cell survival, induces apoptosis, and causes tumor regression in xenograft models.
A 1,3-dichloroadamantine-containing urea derivative with a trans-4-amino-(cyclohexyloxy)benzoic acid residue has been proposed as a potential inhibitor of soluble epoxide hydrolase (sEH) []. Molecular docking studies were performed to assess the binding mode and interactions of this inhibitor with sEH.
The compound methyl 1-[1-(3,5-dichlorophenyl)-1-methylethyl]-2,3-dihydro-4-methyl-2-oxo-3-phenyl-1H-pyrrole-3-carboxylate (PC-1) exhibits herbicidal activity against early watergrass (Echinochloa oryzicola) while demonstrating selectivity towards rice (Oryza sativa) [].
Research has led to the development of potent and selective leukocyte function-associated antigen-1 (LFA-1) antagonists containing the 3,5-dichlorophenyl group, such as 5-[(5S,9R)-9-(4-cyanophenyl)-3-(3,5-dichlorophenyl)-1-methyl-2,4-dioxo-1,3,7-triazaspiro[4.4]non-7-yl-methyl]-3-thiophenecarboxylic acid (BMS-587101) [, ]. These compounds hold potential for treating inflammatory and immune cell-mediated diseases.
The compound N-((2H-tetrazol-5-yl)methyl)-4-((R)-1-((5r,8R)-8-(tert-butyl)-3-(3,5-dichlorophenyl)-2-oxo-1,4-diazaspiro[4.5]dec-3-en-1-yl)-4,4-dimethylpentyl)benzamide (SCH 900822) acts as a potent and selective glucagon receptor antagonist []. This compound has demonstrated glucose-lowering effects in preclinical models of type II diabetes.
N-(3,5-Dichlorophenyl)cyclopropanecarboxamide (DCPCC) displays selective inhibition of human CYP1A2, surpassing the selectivity of the classical inhibitor α‐naphthoflavone (ANF) []. This selectivity makes DCPCC a promising candidate for modulating CYP1A2-mediated metabolism of procarcinogens and anticancer drugs.
N-(3,5-dichlorophenyl)-N′-[[4-(1H-imidazol-4-ylmethyl)phenyl]-methyl]-urea (SCH 79687) acts as a potent and selective histamine H3-receptor antagonist []. SCH 79687 exhibited promising decongestant efficacy in combination with an H1 antagonist without the hypertensive side effects typically associated with sympathomimetic decongestants.
The compound MMV665953 {1‐(3‐chloro‐4‐fluorophenyl)‐3‐(3,4‐dichlorophenyl)urea} showed potent bactericidal activity against Staphylococcus aureus biofilms, surpassing the efficacy of conventional antibiotics []. This discovery highlights the potential of compounds containing the 3,5-dichlorophenyl group for treating staphylococcal biofilm-related infections.
CAS No.:
CAS No.: 507-60-8
CAS No.: 101312-07-6
CAS No.: 19519-55-2
CAS No.: